
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide is a chemical compound that belongs to the class of amide derivatives. It is an important intermediate in the production of pharmaceuticals and agrochemicals. This compound has gained significant attention due to its potential applications in scientific research. In
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by inhibiting certain enzymes or proteins involved in disease pathways. For example, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits potent antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. It has also been reported to inhibit the growth of cancer cells in vitro and in vivo. In addition, this compound has been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide in lab experiments is its high potency and selectivity towards certain disease targets. This compound can be easily synthesized in large quantities and can be used as a starting material for the synthesis of more complex molecules. However, one of the limitations of using this compound is its potential toxicity towards living organisms. Therefore, caution should be exercised when handling this compound in the laboratory.
Orientations Futures
There are several future directions for the research and development of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide. One of the areas of interest is the exploration of its potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease. Another area of interest is the development of more potent and selective analogs of this compound for the treatment of cancer and other diseases. Finally, the investigation of the mode of action and the biochemical pathways involved in the pharmacological effects of this compound is an important area of research.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide involves the reaction of 2-chloroacetamide with 4-ethoxy-3-fluoroaniline in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is obtained in good yields and can be purified by recrystallization or column chromatography.
Applications De Recherche Scientifique
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2-chloro-N-(4-ethoxy-3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClFNO2/c1-2-15-9-4-3-7(5-8(9)12)13-10(14)6-11/h3-5H,2,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKMEYRUHBFFHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)NC(=O)CCl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(4-Bromophenyl)methylsulfonyl]propan-1-ol](/img/structure/B7628238.png)
![N-(2-ethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B7628251.png)
![2-[(1-Tert-butylpyrazolo[3,4-d]pyrimidin-4-yl)amino]acetic acid](/img/structure/B7628274.png)
![2-[4-(4-Chlorophenyl)butanoylamino]-2-methylpropanoic acid](/img/structure/B7628283.png)
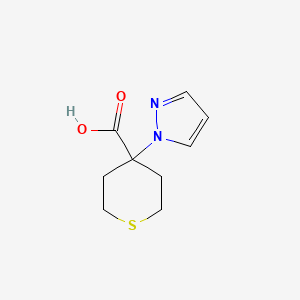
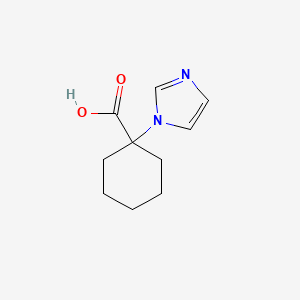
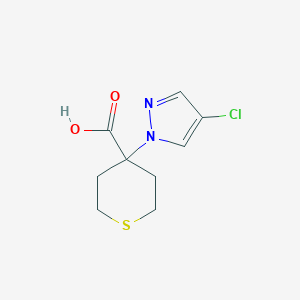
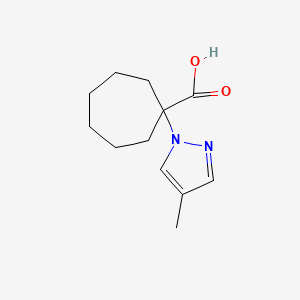
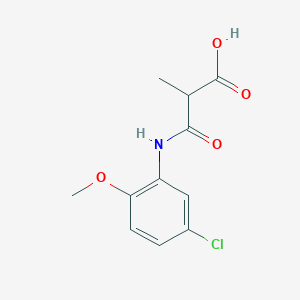

![1-(1,7-Diazaspiro[4.4]nonan-7-yl)-2-methylpropan-1-one](/img/structure/B7628335.png)
![2-(3-fluorophenyl)-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B7628342.png)

![2-amino-2-methyl-N-[2-methyl-2-(2-methylphenyl)propyl]propanamide](/img/structure/B7628352.png)
